molecular formula C27H23NO7 B270918 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B270918
M. Wt: 473.5 g/mol
InChI Key: VAPDTZJYPNMTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as MPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPOP belongs to the class of pyrrolidine carboxylates and has been shown to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not yet fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound can reduce inflammation and pain in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its biological activity.

Future Directions

There are a number of future directions for research on 2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. One area of research could be to further investigate its potential as an anti-cancer agent. Another area of research could be to investigate its potential as an anti-inflammatory and analgesic agent in humans. Additionally, further research could be done to better understand its mechanism of action and to design experiments to study its biological activity.

Synthesis Methods

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is synthesized through a multi-step process that involves the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-hydroxyacetophenone. The product of this reaction is then reacted with 1-phenyl-3-pyrrolidinecarboxylic acid to yield this compound.

Scientific Research Applications

2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound exhibits both anti-inflammatory and analgesic properties. This compound has also been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.

properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

[2-[4-(3-methoxybenzoyl)oxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C27H23NO7/c1-33-23-9-5-6-19(14-23)27(32)35-22-12-10-18(11-13-22)24(29)17-34-26(31)20-15-25(30)28(16-20)21-7-3-2-4-8-21/h2-14,20H,15-17H2,1H3

InChI Key

VAPDTZJYPNMTIW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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